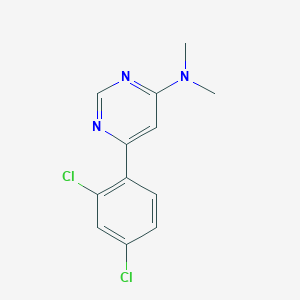

![molecular formula C18H17FN4OS B4065334 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4065334.png)

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

Vue d'ensemble

Description

The compound “2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis

The molecular structure of “2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide” is characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a fluorophenyl group . The exact molecular formula of the compound is C18H16FN3OS .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide” include a molecular weight of 341.4 g/mol . The compound has a topological polar surface area of 73.1 Ų and a complexity of 411 .Applications De Recherche Scientifique

Role in Plant Biology

The compound CBKinase1_002851, also known as Receptor for Activated C Kinase1 (RACK1), plays a significant role in plant biology. It regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . Recent studies have revealed that RACK1 is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .

Impact on Fertility in Rice

RACK1 has been found to impair fertility in rice through the NADPH-Dependent H2O2 Signaling Pathway . Overexpression of RACK1B in rice plants leads to reduced pollen viability, defective anther dehiscence, and abnormal spikelet morphology, resulting in partial spikelet sterility .

Role in Salinity-Induced Senescence in Rice Leaves

RACK1B has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This suggests that the ectopic expression of RACK1B negatively regulates chlorophyll degradation, leading to a steady level of LHC-II isoform Lhcb1, an essential prerequisite for the state transition of photosynthesis for adaptation, and delays salinity-induced senescence .

Antiviral Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has shown potential antiviral activity. 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anticancer Activity

1,2,4-triazole derivatives, including 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide, have shown promising anticancer activity. They have been synthesized and evaluated for their anticancer activity against three human cancer cell lines including MCF-7, Hela, and A549 .

Role in Migration and Invasion in Oral Squamous Cell Carcinoma Cells

RACK1 has been identified as a regulator for migration and invasion in oral squamous cell carcinoma cells . The expression of RACK1 was found to be parallel with proliferation and correlated with metastasis and clinical outcome .

Orientations Futures

The future directions for research on “2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mécanisme D'action

Target of Action

CBKinase1_002851, also known as CBKinase1_015251 or 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide, is a kinase inhibitor that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activity of CK1 isoforms . This inhibition disrupts the phosphorylation of key regulatory molecules, leading to changes in the cellular processes that these molecules control .

Biochemical Pathways

The inhibition of CK1 isoforms affects several biochemical pathways. These include pathways involved in cell cycle regulation, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary widely, depending on the specific cellular context.

Pharmacokinetics

Like many kinase inhibitors, it is expected to be orally active and to exhibit dose-proportional pharmacokinetics

Result of Action

The molecular and cellular effects of CBKinase1_002851’s action are largely dependent on the specific cellular context. By inhibiting ck1 isoforms, it can disrupt a variety of cellular processes, potentially leading to altered cell cycle progression, changes in gene expression, modifications to the cytoskeleton, changes in cell adhesion, and alterations in signal transduction .

Propriétés

IUPAC Name |

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c1-2-23-17(13-8-4-3-5-9-13)21-22-18(23)25-12-16(24)20-15-11-7-6-10-14(15)19/h3-11H,2,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICKEKZEAOKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4065255.png)

![4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4065261.png)

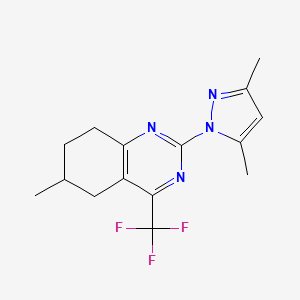

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N'-(1-ethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4065266.png)

![N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4065275.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)

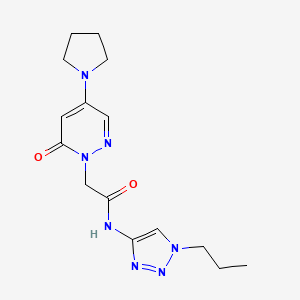

![(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)

![ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4065309.png)

![3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone](/img/structure/B4065315.png)

![1-benzoyl-4-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}piperazine](/img/structure/B4065342.png)

![4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4065344.png)